(4-Chloro-2-methyl-indazol-5-yl)boronic acid
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Overview
Description
(4-Chloro-2-methyl-indazol-5-yl)boronic acid is a boronic acid derivative that features a boronic acid group attached to an indazole ring system. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes this compound particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of (4-Chloro-2-methyl-indazol-5-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to improve yield and reduce costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methyl-indazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atom on the indazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the chlorine atom can introduce various functional groups onto the indazole ring.
Scientific Research Applications
(4-Chloro-2-methyl-indazol-5-yl)boronic acid has several scientific research applications:
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other functionalized compounds.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methyl-indazol-5-yl)boronic acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, indazole derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-boronic acid: Similar in structure but lacks the chlorine and methyl groups.
2-Methyl-1H-indazole-5-boronic acid: Similar but without the chlorine atom.
4-Chloro-1H-indazole-5-boronic acid: Similar but without the methyl group.
Uniqueness
(4-Chloro-2-methyl-indazol-5-yl)boronic acid is unique due to the presence of both chlorine and methyl groups on the indazole ring. These substituents can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8BClN2O2 |
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Molecular Weight |
210.43 g/mol |
IUPAC Name |
(4-chloro-2-methylindazol-5-yl)boronic acid |
InChI |
InChI=1S/C8H8BClN2O2/c1-12-4-5-7(11-12)3-2-6(8(5)10)9(13)14/h2-4,13-14H,1H3 |
InChI Key |
IBIHIWYWLOFSFO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=CN(N=C2C=C1)C)Cl)(O)O |
Origin of Product |
United States |
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